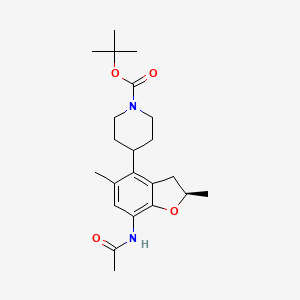

(R)-Tert-butyl 4-(7-acetamido-2,5-dimethyl-2,3-dihydrobenzofuran-4-YL)piperidine-1-carboxylate

Description

(R)-Tert-butyl 4-(7-acetamido-2,5-dimethyl-2,3-dihydrobenzofuran-4-YL)piperidine-1-carboxylate is a chiral piperidine derivative featuring a 2,3-dihydrobenzofuran core substituted with acetamido and methyl groups. The tert-butyl carbamate group at the piperidine nitrogen serves as a protective moiety, a common strategy in organic synthesis to stabilize reactive amines during multi-step reactions.

Properties

IUPAC Name |

tert-butyl 4-[(2R)-7-acetamido-2,5-dimethyl-2,3-dihydro-1-benzofuran-4-yl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N2O4/c1-13-11-18(23-15(3)25)20-17(12-14(2)27-20)19(13)16-7-9-24(10-8-16)21(26)28-22(4,5)6/h11,14,16H,7-10,12H2,1-6H3,(H,23,25)/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDDYVDKRYGLES-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(=CC(=C2O1)NC(=O)C)C)C3CCN(CC3)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=C(C(=CC(=C2O1)NC(=O)C)C)C3CCN(CC3)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-Tert-butyl 4-(7-acetamido-2,5-dimethyl-2,3-dihydrobenzofuran-4-YL)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The compound's molecular formula is C20H30N2O3, with a molecular weight of 350.47 g/mol. It features a piperidine ring and a dihydrobenzofuran moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C20H30N2O3 |

| Molecular Weight | 350.47 g/mol |

| Melting Point | 103-104 °C |

| Boiling Point | 336.3 ± 42.0 °C (Predicted) |

| Density | 0.924 ± 0.06 g/cm³ (Predicted) |

Anticancer Activity

A study evaluating various dihydrobenzofuran derivatives indicated that compounds with similar structures exhibit significant anticancer properties. Specifically, a series of related compounds were tested against a panel of 60 human tumor cell lines, revealing that certain derivatives demonstrated potent cytotoxicity, particularly against leukemia and breast cancer cell lines .

For instance, the compound this compound was found to inhibit tubulin polymerization at micromolar concentrations, suggesting its potential as an antimitotic agent .

The mechanism underlying the biological activity of this compound involves its interaction with tubulin, where it competes at the colchicine binding site. This interaction leads to inhibition of mitosis in cancer cells . The enantiomeric forms of the compound also display varying degrees of activity; for example, the (2R,3R)-enantiomer exhibited twice the activity compared to its racemic counterpart .

Selectivity and Potency

Further research has shown that modifications to the dihydrobenzofuran structure can enhance selectivity and potency against specific biological targets. For instance, certain analogs have been optimized for selectivity towards bromodomain proteins BD1 and BD2, indicating that structural variations can significantly influence biological outcomes .

Case Studies

- In Vitro Studies : In vitro studies demonstrated that compounds similar to this compound inhibited tubulin polymerization by approximately 50% at concentrations around 13 μM .

- In Vivo Studies : While specific in vivo data for this compound is limited, related dihydrobenzofuran derivatives have shown promising results in animal models for cancer treatment, suggesting potential for further development in clinical settings .

Scientific Research Applications

Neurological Applications

The compound has shown promise in the treatment of neurological disorders. Research indicates that compounds with similar structures can modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This modulation is crucial for addressing conditions such as depression and anxiety disorders.

Case Study:

A study investigated the effects of piperidine derivatives on serotonin receptors. Results indicated that modifications in the piperidine structure could enhance receptor affinity and selectivity, leading to improved therapeutic profiles in animal models of depression . The presence of the benzofuran moiety in (R)-Tert-butyl 4-(7-acetamido-2,5-dimethyl-2,3-dihydrobenzofuran-4-YL)piperidine-1-carboxylate may similarly enhance its interaction with these receptors.

Metabolic Syndrome Treatment

The compound's structural characteristics suggest potential applications in treating metabolic syndrome, including obesity and type 2 diabetes. Similar compounds have been studied for their ability to inhibit enzymes involved in glucose metabolism and lipid regulation.

Research Insights:

A patent outlines the use of piperidine derivatives to inhibit 11β-hydroxysteroid dehydrogenase type 1, an enzyme implicated in metabolic syndrome . This inhibition can lead to reduced cortisol levels, improving insulin sensitivity and aiding weight management.

Antiviral Activity

Emerging research suggests that this compound may exhibit antiviral properties. Compounds targeting viral polymerases have gained attention for their potential to disrupt viral replication.

Case Study:

A study on triazole-based compounds demonstrated their efficacy in inhibiting influenza virus polymerase by disrupting protein-protein interactions essential for viral replication . Given the structural similarities, this compound could be evaluated for similar antiviral mechanisms.

Pharmacological Tool in Research

Beyond therapeutic applications, this compound serves as a valuable pharmacological tool for investigating various biological processes. Its ability to selectively bind to specific receptors makes it suitable for studying receptor functions and signaling pathways.

Research Application:

In vitro studies utilizing this compound can help elucidate mechanisms underlying neurotransmitter interactions and metabolic pathways. By employing it as a probe in biochemical assays, researchers can gain insights into drug-receptor dynamics and the development of selective pharmacological agents.

Summary Table of Applications

| Application Area | Mechanism/Target | Potential Benefits |

|---|---|---|

| Neurological Disorders | Modulation of serotonin/dopamine receptors | Improved treatment for depression/anxiety |

| Metabolic Syndrome | Inhibition of 11β-hydroxysteroid dehydrogenase type 1 | Enhanced insulin sensitivity |

| Antiviral Activity | Disruption of viral polymerase function | Potential treatment for viral infections |

| Research Tool | Selective receptor binding | Insights into drug-receptor dynamics |

Comparison with Similar Compounds

Substituent Variability on the Benzofuran/Piperidine Core

- Target Compound: The 2,3-dihydrobenzofuran ring is substituted with 7-acetamido and 2,5-dimethyl groups.

- Analog from : The compound synthesized in , (R)-tert-butyl 4-(5-bromo-6-((S)-1-(2-((3bS,4aR)-5,5-difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetamido)-2-(3,5-difluorophenyl)ethyl)pyridin-2-yl)ethynyl)-2,2-dimethyloxazolidine-3-carboxylate (59A), features a bromo substituent, difluorophenyl groups, and a trifluoromethyl cyclopropapyrazole moiety.

Functional Group Impact on Physicochemical Properties

| Property | Target Compound | Analog (59A) |

|---|---|---|

| Hydrogen-Bond Donors | 1 (acetamido NH) | 1 (pyrazole NH) |

| LogP (Predicted) | Moderate (due to methyl/tert-butyl groups) | High (CF₃, difluorophenyl, bromo) |

| Synthetic Complexity | Moderate | High (multiple stereocenters, fluorinated moieties) |

The bromo and trifluoromethyl groups in Analog 59A likely enhance metabolic stability but may reduce solubility compared to the acetamido and methyl groups in the target compound.

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into two key fragments:

-

2,5-Dimethyl-7-acetamido-2,3-dihydrobenzofuran : Synthesized via cyclization or annulation reactions.

-

Tert-butyl 4-substituted piperidine-1-carboxylate : Functionalized via nucleophilic substitution or coupling reactions.

Coupling these fragments requires regioselective bond formation at the dihydrobenzofuran C4 position.

Stepwise Synthesis

Dihydrobenzofuran Core Construction

A phosphoric acid (PA)-catalyzed [3 + 2] annulation between substituted quinone monoimines and 3-hydroxymaleimides yields enantioselective dihydrobenzofurans. For example:

Acetamido Group Introduction

7-Amino intermediates are acetylated using acetic anhydride:

Piperidine Functionalization

4-Aminopiperidine is Boc-protected and coupled via nucleophilic aromatic substitution:

Buchwald–Hartwig Amination

A palladium-catalyzed coupling links the dihydrobenzofuran and piperidine moieties:

-

Reagents : 4-Bromo-7-acetamido-2,5-dimethyl-2,3-dihydrobenzofuran (1.0 eq), tert-butyl 4-aminopiperidine-1-carboxylate (1.5 eq), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), Cs₂CO₃ (2.0 eq).

-

Conditions : Toluene, 100°C, 12 h.

Stereochemical Considerations

Enantioselective Synthesis

Chiral PA catalysts induce asymmetry during dihydrobenzofuran formation. Alternatively, enzymatic resolution separates (R)- and (S)-isomers post-synthesis:

-

Enzyme : Lipase B (Candida antarctica).

-

Substrate : Racemic tert-butyl ester.

Optimization and Alternative Methods

Microwave-Assisted Coupling

Microwave irradiation reduces reaction times for piperidine-dihydrobenzofuran coupling:

Sonochemical Cyclization

Ultrasound promotes dihydrobenzofuran ring closure:

-

Reagents : 2-Methylphenol, acetylene derivative, Cu(OTf)₂.

Characterization and Validation

Spectral Data

Q & A

Q. How can the molecular structure of this compound be accurately determined in crystallographic studies?

Methodological Answer: X-ray crystallography is the gold standard for resolving stereochemistry and confirming the (R)-configuration. Use the SHELX suite (e.g., SHELXL for refinement) to analyze diffraction data, especially for chiral centers and dihydrobenzofuran ring conformation . Key steps:

- Data Collection: High-resolution (<1.0 Å) data reduces model bias.

- Refinement: Apply restraints for flexible groups (e.g., tert-butyl).

- Validation: Use PLATON or CCDC tools to check for twinning or disorder, common in piperidine derivatives.

Q. Table 1: Recommended Crystallographic Parameters

| Parameter | Value/Technique | Reference |

|---|---|---|

| Resolution | ≤1.0 Å | |

| Refinement Software | SHELXL | |

| Validation Tool | PLATON (Twinning Check) |

Q. What synthetic strategies are recommended for optimizing the yield of this compound?

Methodological Answer: Focus on Boc-protection/deprotection and regioselective coupling.

- Boc Protection: Use tert-butyl dicarbonate under basic conditions (e.g., DMAP, DCM) to protect the piperidine nitrogen .

- Coupling Reactions: Optimize Suzuki-Miyaura coupling for the dihydrobenzofuran moiety using Pd catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions.

- Purification: Employ gradient flash chromatography (hexane/EtOAc) or preparative HPLC for chiral separation .

Critical Note: Monitor reaction progress via TLC or LC-MS to avoid over-functionalization.

Q. What safety precautions are essential during handling and storage?

Methodological Answer: Refer to safety data sheets (SDS) for piperidine derivatives (e.g., tert-butyl analogs):

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Respiratory protection (N95 mask) is required if dust is generated .

- Storage: Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the acetamido group .

- Spill Management: Use absorbent materials (e.g., vermiculite) and avoid water jets to prevent dispersion .

Q. Table 2: Safety Protocols

| Hazard | Mitigation Strategy | Reference |

|---|---|---|

| Skin Contact | Wash with soap/water; consult SDS | |

| Inhalation Risk | Use fume hood or respirator |

Q. Which analytical techniques are most effective for purity assessment?

Methodological Answer: Combine orthogonal methods:

- HPLC: Use a chiral column (e.g., Chiralpak IA) to confirm enantiomeric excess (>98% for (R)-isomer).

- NMR: Compare peak integrals (e.g., tert-butyl singlet at δ 1.4 ppm) with reference spectra .

- Mass Spec: High-resolution ESI-MS to verify molecular ion ([M+H]⁺ expected m/z ~475.3).

Advanced Research Questions

Q. How can chiral resolution be achieved during synthesis?

Methodological Answer: Use kinetic resolution or chiral auxiliaries:

- Chiral HPLC: Employ a polysaccharide-based column (e.g., Chiralcel OD-H) with hexane/IPA mobile phase.

- Enzymatic Resolution: Lipases (e.g., CAL-B) selectively hydrolyze esters of the undesired enantiomer.

- Asymmetric Catalysis: Chiral ligands (e.g., BINAP) in Pd-catalyzed couplings .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

Methodological Answer: Modify functional groups systematically:

- Acetamido Group: Replace with sulfonamide or urea to assess hydrogen-bonding effects.

- Dihydrobenzofuran: Introduce electron-withdrawing groups (e.g., -NO₂) to modulate ring planarity.

- Assays: Test analogs in target-specific assays (e.g., kinase inhibition) and correlate with logP (calculated via ChemAxon).

Q. Table 3: SAR Design Parameters

| Modification Site | Functional Group Options | Assay Type |

|---|---|---|

| 7-Acetamido | Sulfonamide, Urea | Kinase Inhibition |

| 2,5-Dimethyl | Halogens, -CF₃ | CYP450 Screening |

Q. How should conflicting spectral data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer: Cross-validate with computational models:

Q. What approaches are suitable for toxicology profiling in preclinical studies?

Methodological Answer: Prioritize in vitro and in vivo models:

Q. How can crystallographic disorder in the tert-butyl group be addressed?

Methodological Answer: Refinement strategies include:

Q. What methodologies are recommended for assessing metabolic stability?

Methodological Answer: Use liver microsomes or hepatocytes:

- In Vitro Metabolism: Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS.

- Metabolite ID: High-resolution MS/MS to detect hydroxylated or dealkylated products.

- CYP Inhibition: Probe substrate assays (e.g., midazolam for CYP3A4) to assess enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.